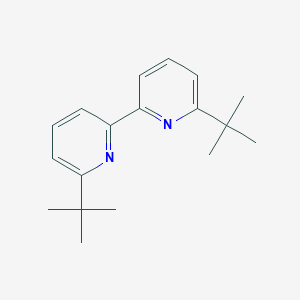

6,6'-Di-tert-Butyl-2,2'-bipyridine

Übersicht

Beschreibung

6,6’-Di-tert-Butyl-2,2’-bipyridine is an organic compound . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . It is also a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Synthesis Analysis

The synthesis of 2,6-Di-tert-butylpyridine, a related compound, is prepared by the reaction of tert-butyllithium with pyridine . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl, another related compound, has been reported from 6-bromopicoline .Molecular Structure Analysis

The molecular formula of 6,6’-Di-tert-Butyl-2,2’-bipyridine is C18H24N2 . The molecular weight is 268.39700 .Chemical Reactions Analysis

6,6’-Di-tert-Butyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used in the preparation of 2,6-di-tert-butylpyridine hydrotriflate . It has also been used as a proton scavenger to check the progress of the living polymerization of isobutylene .Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Olefin Hydroamination/Cyclization Reactions

This compound serves as a catalyst precursor for asymmetric olefin hydroamination/cyclization reactions. These reactions are crucial in synthesizing complex organic compounds with high enantioselectivity, which is essential in pharmaceuticals and agrochemicals production .

Single Site Catalyst Precursors for Ring-Opening Reactions

It is used to create single-site catalyst precursors for ring-opening reactions. This application is significant in polymer chemistry where precise control over polymer structure and properties is desired .

Enantioselective Ring-Closing Metathesis

The compound has been utilized in the catalysis of enantioselective ring-closing metathesis. This method is widely used in forming C-C bonds in the synthesis of various cyclic compounds .

Oxidovanadium (IV) Complex Synthesis

It aids in synthesizing oxidovanadium (IV) complexes, which are employed as catalysts for the epoxidation of alkenes such as cyclooctene, using tert-butyl hydroperoxide as an oxidizing agent .

Iron-Catalyzed Ortho-Allylation via C-H Activation

This compound is involved in iron-catalyzed ortho-allylation of 1-arylpyrazoles through C-H activation, a method that forms new C-C bonds adjacent to aromatic rings .

Oxidizing and Fluorinating Agent

The protonated forms of 6,6’-Di-tert-Butyl-2,2’-bipyridine are used as oxidizing agents and fluorinating agents. These are important roles in organic synthesis and materials science .

Ligand Precursor for Palladium Catalysts

It also functions as a ligand precursor for palladium catalysts. Palladium-catalyzed reactions are fundamental in cross-coupling processes that form C-C bonds in organic synthesis .

Wirkmechanismus

The compound is used as a ligand in various chemical reactions. For example, it enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . It is also used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUZGUUGIRGZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Di-tert-Butyl-2,2'-bipyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.